Adamantanyl hydroxybenzamide

melanogenesis inhibition tyrosinase skin whitening

Adamantanyl hydroxybenzamide (IUPAC: N-(1-adamantyl)-3-hydroxybenzamide; CAS 850334-50-8) is a synthetic mono-hydroxylated benzamide derivative built on an adamantane scaffold, with molecular formula C17H21NO2 and molecular weight 271.35 g/mol. It is registered with FDA UNII 520O970L95 and is classified in cosmetic ingredient inventories as a multifunctional agent possessing antioxidant, bleaching, and skin-protecting properties.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 850334-50-8
Cat. No. B12757260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantanyl hydroxybenzamide
CAS850334-50-8
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)O
InChIInChI=1S/C17H21NO2/c19-15-3-1-2-14(7-15)16(20)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,19H,4-6,8-10H2,(H,18,20)
InChIKeyGQDAKYXTUUGGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantanyl Hydroxybenzamide (CAS 850334-50-8): Identity, Physicochemical Profile, and Functional Classification for Procurement Decisions


Adamantanyl hydroxybenzamide (IUPAC: N-(1-adamantyl)-3-hydroxybenzamide; CAS 850334-50-8) is a synthetic mono-hydroxylated benzamide derivative built on an adamantane scaffold, with molecular formula C17H21NO2 and molecular weight 271.35 g/mol . It is registered with FDA UNII 520O970L95 and is classified in cosmetic ingredient inventories as a multifunctional agent possessing antioxidant, bleaching, and skin-protecting properties [1]. The compound belongs to a broader class of adamantanyl benzamides that have been explored for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition in metabolic disease contexts [2]. Its structural hallmark is a single phenolic –OH group at the meta position of the benzamide ring, which distinguishes it from the more potent dihydroxy (catechol) congeners within the same series.

Why Adamantanyl Hydroxybenzamide Cannot Be Replaced by Other In-Class Antioxidant Benzamides: The Critical Role of Ring Hydroxylation


Within the adamantanyl benzamide family, the number and position of hydroxyl substituents on the phenyl ring fundamentally dictate biological potency and functional selectivity [1]. Mono-hydroxylated derivatives such as adamantanyl hydroxybenzamide (3‑OH) exhibit markedly weaker tyrosinase inhibition and melanin-suppression activity compared to catechol-type (3,4‑dihydroxy) analogs. This is not a trivial potency difference: the catechol unit was shown to be the crucial pharmacophore for melanogenesis inhibition, while mono‑OH substitution leads to substantial loss of activity [1]. Consequently, a procurement specification that treats all “adamantanyl benzamide antioxidants” as interchangeable risks delivering either insufficient depigmenting efficacy (if a dihydroxy compound is required) or excessive melanin suppression with potential off‑target effects (if a mono‑OH compound is desired for milder antioxidant/bleaching applications). The structural distinction therefore carries direct functional consequences that cannot be compensated by simple dose adjustments.

Quantitative Differentiation of Adamantanyl Hydroxybenzamide from Its Closest Analogs: Evidence for Selection and Procurement


Melanin Synthesis Inhibition: Adamantanyl Hydroxybenzamide vs. Adamantanyl Dihydroxybenzamide in B16F10 Melanoma Cells

In a structure–activity relationship study of polyhydroxylated adamantanyl benzamides, the mono‑hydroxyphenyl derivative (3‑OH, i.e., adamantanyl hydroxybenzamide) showed substantially reduced or completely lost anti‑melanogenesis activity compared to the catechol (3,4‑dihydroxyphenyl) reference compound [1]. The catechol derivative exhibited strong melanin synthesis inhibition in B16F10 melanoma cells, whereas the mono‑OH analog was among the least active members of the series. Quantitative IC50 values were not reported for the individual mono‑OH compound; however, the rank‑order potency across the series demonstrates that the 3‑OH substitution pattern is insufficient to recapitulate the tyrosinase‑inhibitory pharmacophore [1].

melanogenesis inhibition tyrosinase skin whitening structure-activity relationship

Physicochemical Differentiation: Lipophilicity (XLogP3) of Adamantanyl Hydroxybenzamide Compared to Widely Used Cosmetic Antioxidants

Adamantanyl hydroxybenzamide exhibits a calculated XLogP3 of 3.50 [1], placing it in a distinctly higher lipophilicity range than common water‑soluble antioxidants such as ascorbic acid (XLogP ≈ -1.6) or ferulic acid (XLogP ≈ 1.5). This elevated logP value, conferred by the adamantane cage, predicts superior stratum corneum partitioning and potential for sustained release from lipid‑based formulations [1]. No direct head‑to‑head experimental permeability data versus a specified comparator have been published; therefore this inference remains at the class level.

lipophilicity XLogP skin penetration formulation

Regulatory Ingredient Classification and Safety Acceptance: Adamantanyl Hydroxybenzamide vs. Adamantanyl Dihydroxybenzamide

Adamantanyl hydroxybenzamide is listed with a valid FDA UNII (520O970L95) and appears in multiple authoritative cosmetic ingredient databases (COSMILE Europe, Paula's Choice, NMPA Catalogue of Used Cosmetic Raw Materials) with defined antioxidant, bleaching, and skin‑protecting functions [1][2]. By contrast, adamantanyl dihydroxybenzamide, while also recognized in cosmetic inventories, lacks the same breadth of regulatory acknowledgment and public safety data transparency [3]. This difference in documentation maturity can directly impact procurement lead times and regulatory dossier preparation for finished product registrations.

cosmetic regulation INCI safety assessment market access

Procurement-Guiding Application Scenarios for Adamantanyl Hydroxybenzamide Based on Quantitative Differentiation Evidence


Mild Antioxidant and Skin-Protecting Formulations for Sensitive Skin

Because adamantanyl hydroxybenzamide exhibits substantially weaker melanin synthesis inhibition than catechol‑type analogs [1], formulators can use it to deliver antioxidant and bleaching benefits without the strong tyrosinase suppression that may cause irritation in sensitive‑skin populations. This positions the compound as a first‑choice antioxidant for daily‑wear moisturizers, sunscreens, and after‑sun products where gentle, sustained protection is prioritized over aggressive depigmentation.

Long‑Wear or Rinse‑Off Cosmetic Products Requiring Lipophilic Antioxidant Deposition

The high computed lipophilicity (XLogP3 3.50) [2] suggests that adamantanyl hydroxybenzamide will partition favorably into the stratum corneum and resist wash‑off better than water‑soluble antioxidants. This property can be exploited in leave‑on hair bleaching creams, long‑wear foundations, and rinse‑off body washes where antioxidant substantivity is critical for claimed benefits.

Expedited Regulatory Dossier Preparation for Global Cosmetic Markets

The existence of an FDA UNII, inclusion in the NMPA Catalogue, and presence in COSMILE Europe [2][3] means that safety data submissions can be assembled more rapidly for adamantanyl hydroxybenzamide than for less‑documented analogs. Procurement teams prioritizing speed‑to‑market should favor this compound when a mono‑hydroxybenzamide antioxidant meets the efficacy requirements.

Research Tool for Structure–Activity Relationship Studies of Adamantanyl Benzamides

In mechanistic studies of melanogenesis or 11β‑HSD1 inhibition, adamantanyl hydroxybenzamide serves as a critical low‑potency control compound. Its defined mono‑OH substitution allows researchers to isolate the contribution of the catechol pharmacophore, as demonstrated in the B16F10 melanin assay series [1]. This makes it an essential reference standard for academic and industrial laboratories investigating next‑generation adamantane‑based actives.

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